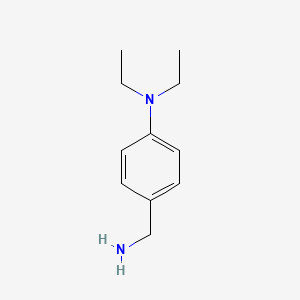

4-(aminomethyl)-N,N-diethylaniline

説明

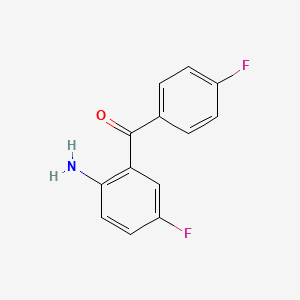

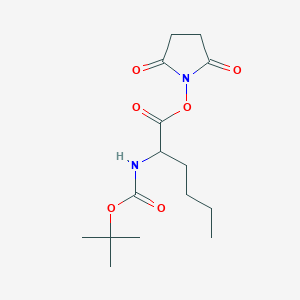

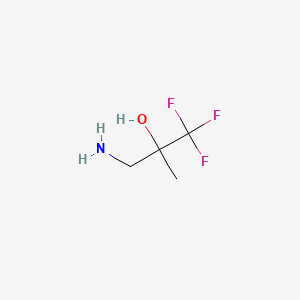

4-(Aminomethyl)-N,N-diethylaniline, or 4-AMDEA, is an organometallic compound with a variety of uses in the scientific research community. It is a colorless, volatile liquid that is miscible with most organic solvents and has a boiling point of about 130°C. This compound has been used as a catalyst for a variety of reactions, as a reagent for the synthesis of organic compounds, and as an intermediate in the production of pharmaceuticals. In addition, 4-AMDEA has been found to have a number of beneficial biochemical and physiological effects.

科学的研究の応用

Corrosion Inhibition

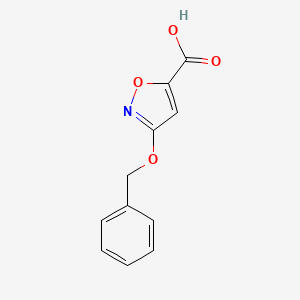

A Schiff base derivative of 4-(aminomethyl)-N,N-diethylaniline, featuring pyridine and benzene rings, has been synthesized and its properties as a corrosion inhibitor have been studied. It has been found to be a mixed-type inhibitor in 1.0 M HCl, adhering to the Langmuir adsorption isotherm. Surface analysis techniques such as SEM-EDX and XPS were used, and the correlation between structure and inhibition efficiency was established through quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).

Dye Manufacturing

N,N-Diethylaniline, a key component in the synthesis of this compound, plays a significant role in the production of dyes. It is a crucial intermediate in the manufacturing process, contributing to the development of various dye colors and properties (Li & Minami, 1997).

Photoactive Azoimine Dyes

This compound has been utilized in the preparation of photoactive azoimine dyes, showing unique photochemical behavior compared to non-dialkylamino substituent compounds. These compounds exhibit emission spectra at room temperature and their excitation spectra differ from absorption spectra, highlighting their potential in photochemical applications (Yoopensuk et al., 2012).

Cross-linkage in Environmental Science

The compound's derivatives have been studied for their ability to react with phenolic humus constituents in the presence of fungal phenol oxidase. This cross-linkage is significant in the context of environmental science, particularly concerning pesticide degradation intermediates and the formation of hybrid compounds (Bollag et al., 1983).

Organic Synthesis

In the field of organic synthesis, N,N-diethylaniline, a related compound to this compound, is used in various chemical reactions, including the synthesis of diverse organic compounds. Its application in synthesizing a range of coupling components for blue azo disperse dyes is notable, emphasizing its versatility in organic chemistry (Peters & Chisowa, 1993).

作用機序

Target of Action

4-(Aminomethyl)-N,N-diethylaniline, also known as 4-FAM , is an aromatic amine that has found extensive use in multiple scientific and research applications, including organic synthesis and biochemical and physiological studies . It has been reported to target bacterial membranes and cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules . These targets play crucial roles in maintaining cellular functions and homeostasis.

Mode of Action

The precise mechanism of action of this compound remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects . Future research should focus on elucidating these properties to better understand the compound’s pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, its interaction with bacterial membranes could lead to compromised bacterial integrity and function . Similarly, its inhibition of cholinesterases and MAO B could potentially alter neurotransmitter levels, which could have implications for neurological health .

特性

IUPAC Name |

4-(aminomethyl)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSZDWUTQGRQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547377 | |

| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40336-81-0 | |

| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-(aminomethyl)-N,N-diethylaniline identified as a potential CB2 ligand?

A1: The research paper describes a process involving virtual high-throughput screening and structure-based drug design to identify novel CB2 receptor ligands. [] This approach, coupled with scaffold hopping from previous less successful scaffolds, led to the identification of this compound as a promising lead compound for further investigation. []

Q2: What is the relationship between the structure of this compound derivatives and their activity on CB2 receptors?

A2: The study conducted structure-activity relationship (SAR) studies on the this compound scaffold. [] This involved synthesizing various derivatives and evaluating their binding affinity and functionality on CB2 receptors. The research found that modifications to the scaffold resulted in compounds exhibiting both agonist and inverse agonist activity. [] This suggests that specific structural features within this chemical class can significantly influence the nature and potency of their interaction with CB2 receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。